molecular formula C8H10BrNO2 B13667611 ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate

ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13667611
M. Wt: 232.07 g/mol
InChI Key: ABKSALVWRPOQQQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylate derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethyl 3-methyl-1H-pyrrole-2-carboxylate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyrrole derivatives.

    Oxidation Reactions: Oxidized pyrrole-2-carboxylate derivatives.

    Reduction Reactions: Reduced pyrrole-2-carboxylate derivatives.

Scientific Research Applications

Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Material Science: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, enhancing its biological activity. The compound’s carboxylate group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate: Another brominated pyrrole derivative with distinct chemical properties and uses.

    Ethyl 5-methyl-1H-pyrrole-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)4-6(9)10-7/h4,10H,3H2,1-2H3

InChI Key

ABKSALVWRPOQQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)Br)C

Origin of Product

United States

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